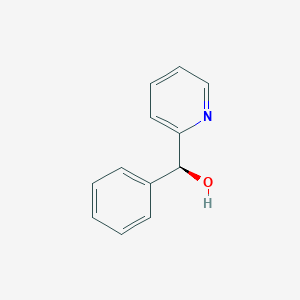
(S)-phenyl(pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-phenyl(pyridin-2-yl)methanol” is a chiral organic compound with the following structural formula:
This compound
It consists of a phenyl group (C₆H₅) attached to a pyridine ring (C₅H₄N) via a methanol (CH₃OH) linker. The stereochemistry is specified as “(S),” indicating that the substituents are arranged in a specific spatial orientation.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of “(S)-phenyl(pyridin-2-yl)methanol.” Here are a couple of common methods:
-
Asymmetric Reduction of Pyridine Ketone:
- Start with a pyridine ketone (e.g., 2-pyridone).
- Perform asymmetric reduction using a chiral reducing agent (e.g., chiral borohydride or chiral metal catalysts).
- The resulting product is “this compound.”
-
Resolution of Racemic Mixture:
- Obtain a racemic mixture of the compound.
- Resolve it into its enantiomers using chiral resolving agents (e.g., chiral acids or bases).
- Isolate the desired enantiomer.
Industrial Production
The industrial production of this compound typically involves large-scale asymmetric reduction or resolution processes. Enantioselective catalysts and efficient purification methods are employed to obtain high yields of the desired enantiomer.
Analyse Chemischer Reaktionen
Reactions
“(S)-phenyl(pyridin-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ketone group to the alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or phenyl carbon.
Acylation: Reaction with acyl chlorides to form esters or amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or PCC (pyridinium chlorochromate).
Reduction: Chiral reducing agents (e.g., borohydrides) or metal catalysts (e.g., rhodium complexes).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of Lewis acids.
Acylation: Acyl chlorides (e.g., acetyl chloride) with a base (e.g., pyridine).
Major Products
The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
“(S)-phenyl(pyridin-2-yl)methanol” finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use as a ligand for drug discovery.
Catalysis: Asymmetric catalysis in various reactions.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug discovery, it may interact with specific protein targets or enzymes.
- As a catalyst, it participates in enantioselective transformations.
Vergleich Mit ähnlichen Verbindungen
“(S)-phenyl(pyridin-2-yl)methanol” stands out due to its unique combination of a phenyl group and a pyridine ring. Similar compounds include other chiral alcohols, such as ®-phenyl(pyridin-2-yl)methanol, which have distinct stereochemistry.
: Reference: Example reference
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(S)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m0/s1 |
InChI-Schlüssel |
UYESUYBXKHPUDU-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



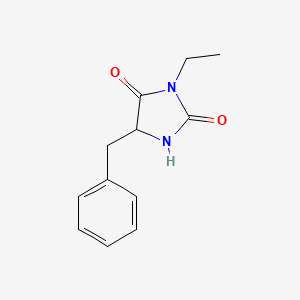
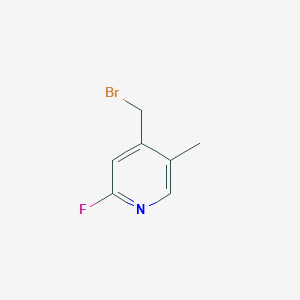

![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
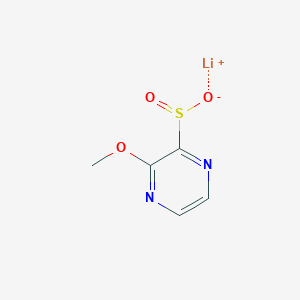
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
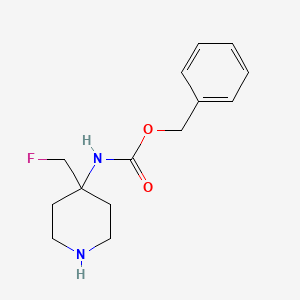



![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)

![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)
